

# Technical Guide: 4'-Carboxylic Acid Imrecoxib (CAS Number: 896729-08-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

4'-Carboxylic acid imrecoxib, with the Chemical Abstracts Service (CAS) number 896729-08-1, is the major and biologically active metabolite of Imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This document provides a comprehensive overview of the available technical information regarding this metabolite, including its formation, pharmacokinetic profile, and known biological activities. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

#### **Chemical Identity and Metabolism**

4'-Carboxylic acid imrecoxib is the final product of the primary metabolic pathway of Imrecoxib. This biotransformation is a two-step oxidative process. Initially, the 4'-methyl group of Imrecoxib is hydroxylated to form the 4'-hydroxymethyl metabolite (M1). Subsequently, this intermediate is further oxidized to yield the 4'-carboxylic acid metabolite, also referred to as M2.[2] In rat liver microsomes, the formation of 4'-Carboxylic acid imrecoxib from its precursor is dependent on NADPH and is primarily catalyzed by the cytochrome P450 enzyme CYP3A.

## **Metabolic Pathway of Imrecoxib**





Click to download full resolution via product page

Caption: Metabolic conversion of Imrecoxib to its primary metabolites.

### **Quantitative Data**

The following tables summarize the available pharmacokinetic data for 4'-Carboxylic acid imrecoxib (M2) in human subjects.

Table 1: Pharmacokinetic Parameters of 4'-Carboxylic Acid Imrecoxib (M2) in Elderly vs. Non-Elderly Subjects

| Parameter                                                              | Elderly Subjects | Non-Elderly Subjects |
|------------------------------------------------------------------------|------------------|----------------------|
| Cmax (Peak Plasma<br>Concentration)                                    | Increased by 17% | Baseline             |
| AUC0-t (Area Under the Curve)                                          | Increased by 27% | Baseline             |
| Data from a study involving a single 100 mg oral dose of Imrecoxib.[2] |                  |                      |

# Table 2: Pharmacokinetic Parameters of 4'-Carboxylic Acid Imrecoxib (M2) in Patients with Renal Insufficiency



| Parameter                                                                                                                           | Renal Insufficiency Group | Healthy Control Group |
|-------------------------------------------------------------------------------------------------------------------------------------|---------------------------|-----------------------|
| Exposure (AUC)                                                                                                                      | Markedly Increased        | Baseline              |
| Clearance (CL)                                                                                                                      | Noticeably Reduced        | Baseline              |
| These findings suggest that a dosage adjustment of the parent drug, Imrecoxib, may be necessary for patients with renal impairment. |                           |                       |

Table 3: Steady-State Plasma Trough Concentrations in

**Knee Osteoarthritis Patients** 

| Analyte                                                 | Mean Plasma Trough Concentration (μg/L) |  |
|---------------------------------------------------------|-----------------------------------------|--|
| Imrecoxib                                               | 7.10                                    |  |
| 4'-Hydroxyimrecoxib (M1)                                | 9.49                                    |  |
| 4'-Carboxyimrecoxib (M2)                                | 50.91                                   |  |
| Data from patients on Imrecoxib therapy for 4 weeks.[3] |                                         |  |

## **Biological Activity**

4'-Carboxylic acid imrecoxib is not an inactive metabolite. Studies have shown that it is a potential inhibitor of cyclooxygenase enzymes with moderate selectivity for COX-1/COX-2.[1] The anti-inflammatory activity of 4'-Carboxylic acid imrecoxib is reported to be comparable to or slightly greater than that of celecoxib. It has also been demonstrated that the anti-inflammatory activities of both the hydroxymethyl (M1) and carboxylic acid (M2) metabolites are equivalent to the parent drug, Imrecoxib.

The anti-inflammatory action of the parent drug, Imrecoxib, is attributed to its inhibition of the COX-2 enzyme, which in turn suppresses the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. While it is plausible that 4'-Carboxylic acid imrecoxib shares



this mechanism, direct evidence confirming its action on the COX-2/PGE2 signaling pathway is not yet available in the reviewed literature.

#### **Imrecoxib's Proposed Signaling Pathway**



Click to download full resolution via product page

Caption: Inhibition of the COX-2 pathway by the parent drug, Imrecoxib.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the chemical synthesis and specific biological assays of 4'-Carboxylic acid imrecoxib are not publicly available in the peer-reviewed literature reviewed for this guide. The following sections provide an overview of the methodologies that have been employed in the study of this metabolite.

### **Quantification in Human Plasma**



A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Imrecoxib, 4'-hydroxymethyl imrecoxib (M1), and 4'-Carboxylic acid imrecoxib (M2) in human plasma. The reported m/z transitions for monitoring are:

• Imrecoxib: 370.2 → 278.2

• M1: 386.2 → 278.2

• M2: 400.2 → 236.2

The sample preparation involved a rapid protein-precipitation clean-up procedure.

### **Workflow for Pharmacokinetic Analysis**





Click to download full resolution via product page

Caption: General workflow for the bioanalysis of 4'-Carboxylic acid imrecoxib.

#### Conclusion

4'-Carboxylic acid imrecoxib is a significant, biologically active metabolite of Imrecoxib. Its accumulation in plasma, particularly in individuals with renal impairment, underscores the importance of understanding its pharmacological and toxicological profile. While current data indicate that it possesses anti-inflammatory properties comparable to its parent compound, further research is warranted to fully elucidate its specific molecular targets, signaling pathways, and to establish a complete physicochemical and safety profile. The lack of publicly available, detailed protocols for its synthesis and specific biological characterization presents an opportunity for future research to contribute valuable knowledge to the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imrecoxib: Advances in Pharmacology and Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4'-Carboxylic Acid Imrecoxib (CAS Number: 896729-08-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387169#cas-number-for-4-aarboxylic-acid-imrecoxib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com